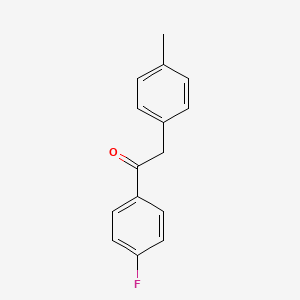

1-(4-Fluorophenyl)-2-p-tolylethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13FO |

|---|---|

Molecular Weight |

228.26 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-(4-methylphenyl)ethanone |

InChI |

InChI=1S/C15H13FO/c1-11-2-4-12(5-3-11)10-15(17)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3 |

InChI Key |

QEWFPAATZUZXBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Precursor Utilization

Foundational Synthetic Pathways for Structurally Related Ethanones

The traditional synthesis of α-aryl ketones, such as 1-(4-Fluorophenyl)-2-p-tolylethanone, often relies on the strategic use of halogenated precursors that facilitate carbon-carbon bond formation through nucleophilic substitution or cross-coupling reactions.

Exploration of Methods Involving 2-Bromo-1-(4-fluorophenyl)ethanone as a Reactant

2-Bromo-1-(4-fluorophenyl)ethanone serves as a key electrophilic precursor in the synthesis of α-aryl ketones. nih.gov This compound, a halogenated aromatic ketone, features a bromine atom at the α-position to the carbonyl group, making it susceptible to nucleophilic attack. One of the primary synthetic routes involves the reaction of this α-bromo ketone with an appropriate nucleophile.

A classic approach is the Friedel-Crafts alkylation of toluene (B28343) with 2-bromo-1-(4-fluorophenyl)ethanone. In this reaction, a Lewis acid catalyst, such as Aluminum Chloride (AlCl₃), activates the C-Br bond, facilitating the electrophilic attack of the resulting species on the electron-rich p-tolyl ring.

Reaction Scheme:

Reactants: 2-Bromo-1-(4-fluorophenyl)ethanone, Toluene

Catalyst: AlCl₃

Product: this compound

The reactivity of 2-bromo-1-(4-fluorophenyl)ethanone is influenced by the presence of both the bromine and fluorine substituents. It readily undergoes nucleophilic substitution at the bromine-bearing carbon atom.

| Property | Value |

| IUPAC Name | 2-bromo-1-(4-fluorophenyl)ethanone |

| Molecular Formula | C₈H₆BrFO |

| Molecular Weight | 217.03 g/mol nih.gov |

| Appearance | White crystalline solid |

| Melting Point | 48–50°C |

This table presents key properties of the reactant 2-Bromo-1-(4-fluorophenyl)ethanone.

Examination of Routes Utilizing 2-Bromo-1-(p-tolyl)ethanone as a Precursor

An alternative foundational pathway involves the use of 2-Bromo-1-(p-tolyl)ethanone as the electrophilic starting material. cymitquimica.comaobchem.comchemscene.com This approach typically involves a cross-coupling reaction with a fluorophenyl-containing nucleophile. Palladium-catalyzed coupling reactions, such as the Suzuki or Negishi coupling, are prominent examples of this strategy.

For instance, a Suzuki coupling would involve the reaction of 2-bromo-1-(p-tolyl)ethanone with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Reaction Scheme:

Reactants: 2-Bromo-1-(p-tolyl)ethanone, 4-Fluorophenylboronic acid

Catalyst: Palladium complex (e.g., Pd(PPh₃)₄)

Base: e.g., Na₂CO₃, K₃PO₄

Product: this compound

This method offers good functional group tolerance and is a staple in modern organic synthesis for forming C-C bonds. organic-chemistry.org

| Property | Value |

| IUPAC Name | 2-bromo-1-(4-methylphenyl)ethanone |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol chemscene.com |

| Synonyms | alpha-Bromo-4-methylacetophenone, Bromomethyl p-tolyl ketone cymitquimica.comchemscene.com |

This table outlines the properties of the precursor 2-Bromo-1-(p-tolyl)ethanone.

General Synthetic Strategies for Aryl-Substituted α-Ketones

The synthesis of aryl-substituted α-ketones is a broad field with several established methods beyond the specific examples above. These strategies are fundamental to constructing the core structure of compounds like this compound.

Palladium-Catalyzed α-Arylation of Ketones: This powerful method involves the direct coupling of an enolizable ketone with an aryl halide. organic-chemistry.org For the target molecule, this could theoretically involve the reaction of 1-(4-fluorophenyl)ethanone with a p-tolyl halide, or 1-(p-tolyl)ethanone with a 4-fluorophenyl halide, in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org The choice of ligand is often crucial for achieving high yields and selectivity. organic-chemistry.org

Acylation of Arenes: Friedel-Crafts acylation is a classic method for forming aryl ketones. While direct acylation to form the target molecule in one step is challenging, related acylations are used to prepare the necessary precursors. organic-chemistry.org For example, the acylation of fluorobenzene (B45895) with chloroacetyl chloride would yield 2-chloro-1-(4-fluorophenyl)ethanone, a close analog of the bromo-precursor.

Cross-Coupling with Acyl Chlorides: Palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides provides a direct route to aryl ketones, often at room temperature and under phosphine-free conditions. organic-chemistry.org

Grignard Reactions: The reaction of Grignard reagents with appropriate substrates can lead to the formation of α-aryl ketones, often through multi-step sequences involving the synthesis and subsequent transformation of intermediate alcohols. rsc.org

Modernized and Accelerated Synthetic Approaches

In recent years, green chemistry principles have driven the development of more efficient and environmentally benign synthetic methods. Ultrasound and microwave irradiation have emerged as powerful tools to accelerate reactions, often leading to higher yields and shorter reaction times. benthamdirect.comajrconline.org

Application of Ultrasound-Assisted Synthesis in Analogous Chemical Transformations

Ultrasound-assisted synthesis utilizes the physical phenomenon of acoustic cavitation to enhance chemical reactivity. organic-chemistry.org The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to significant rate enhancements. organic-chemistry.org This technique is simple, efficient, and economical for synthesizing many organic compounds. aip.org

In the context of synthesizing α-aryl ketones, ultrasound can be applied to various reaction types:

Multi-component Reactions: Ultrasound has been shown to effectively promote multi-component reactions to produce β-acetamido ketones in high yields and with rapid reaction times. aip.orgaip.org

Catalyst-Free Reactions: Sonication can facilitate reactions in aqueous media without the need for a catalyst, representing a green and effective activation method. benthamdirect.com

C-H Functionalization: Ultrasound-assisted C-H functionalization of ketones has been demonstrated, offering mild reaction conditions in green solvents like water. organic-chemistry.org

For the synthesis of this compound, applying ultrasound to the coupling reactions described in section 2.1 could potentially reduce reaction times and improve yields. nih.gov

| Parameter | Conventional Heating | Ultrasound-Assisted Method |

| Reaction Time | Often several hours | Significantly reduced (minutes to < 1 hour) aip.orgnih.gov |

| Energy Input | Bulk heating, less efficient | Localized high energy, more efficient organic-chemistry.org |

| Yields | Variable | Often improved aip.orgnih.gov |

| Conditions | Can be harsh | Generally milder organic-chemistry.org |

This table provides a comparative overview of conventional versus ultrasound-assisted synthesis for analogous reactions.

Implementation of Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry. ajrconline.orgijnrd.org Microwave irradiation offers a clean, efficient, and fast method for heating, which can dramatically accelerate reaction rates. ajrconline.org This is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net

The advantages of MAOS are well-documented:

Rate Acceleration: Reactions that take hours under conventional heating can often be completed in minutes. ijnrd.org

Improved Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields. nih.gov

Solvent-Free Conditions: Many microwave-assisted reactions can be performed without a solvent, aligning with green chemistry principles. conicet.gov.ar

Microwave heating could be applied to accelerate the palladium-catalyzed cross-coupling reactions or the Friedel-Crafts alkylation required for the synthesis of this compound. The uniform and rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional methods. conicet.gov.ar This technique has proven successful in synthesizing a wide range of heterocyclic compounds and other complex organic molecules. nih.gov

| Reaction Type | Conventional Time | Microwave Time |

| Benzyl Chloride Hydrolysis | ~35 minutes | 3 minutes ijnrd.org |

| Benzamide Hydrolysis | 1 hour | 7 minutes ijnrd.org |

| Quinolone Synthesis | Many hours at reflux | Minutes conicet.gov.ar |

This table illustrates the typical reduction in reaction times achieved with microwave-assisted synthesis compared to conventional methods for various organic reactions.

Methodologies for Compound Isolation and Purification in Research

The purification of this compound from a crude reaction mixture is a crucial step to obtain a compound of high purity suitable for further analysis and application. The primary methods employed are chromatographic separation and crystallization, often used in tandem to achieve the best results.

Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel Column Chromatography, Thin Layer Chromatography)

Chromatographic techniques are fundamental in the separation of this compound from impurities. These methods leverage the differential partitioning of the compound and its contaminants between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents).

Silica Gel Column Chromatography: This is a preparative technique widely used for the purification of multigram quantities of organic compounds. For ketones with structural similarities to this compound, silica gel is the standard stationary phase. The choice of the mobile phase, or eluent, is critical for effective separation. A common approach involves using a solvent system of low to moderate polarity, with the polarity being gradually increased to elute compounds with increasing polarity.

A typical solvent system employed for the purification of related aromatic ketones is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. nih.gov The optimal ratio of these solvents is determined through preliminary analysis using Thin Layer Chromatography. For instance, a gradient elution starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent can effectively separate the target compound from less polar and more polar impurities.

Thin Layer Chromatography (TLC): TLC is an indispensable analytical tool used to monitor the progress of a reaction and to identify the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a silica gel-coated plate, which is then developed in a sealed chamber containing the eluent. The separation is visualized under UV light or by using a staining agent.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by thesolvent front, is a key parameter in TLC analysis. Different solvent systems will result in different Rf values. For effective separation by column chromatography, an Rf value of approximately 0.3-0.4 for the target compound is generally considered ideal. Researchers often test various solvent mixtures to achieve this optimal Rf value before proceeding with large-scale column chromatography. For compounds of similar polarity, a solvent system of hexane and ethyl acetate in ratios ranging from 9:1 to 7:3 is often a good starting point for TLC analysis. researchgate.net

Below is an interactive data table summarizing typical solvent systems used in the chromatographic purification of aromatic ketones.

| Stationary Phase | Mobile Phase (Solvent System) | Application |

| Silica Gel | Hexane/Ethyl Acetate (gradient) | Column Chromatography |

| Silica Gel | Petroleum Ether/Dichloromethane | Column Chromatography |

| Silica Gel | Hexane/Ethyl Acetate (7:3 v/v) | Thin Layer Chromatography |

Chemical Reactivity and Mechanistic Transformation Studies

Investigation of 1-(4-Fluorophenyl)-2-p-tolylethanone as a Synthetic Building Block

Derivatization to Form Complex Heterocyclic Scaffolds

Development of Triazine Derivatives

The synthesis of 1,2,4-triazine (B1199460) derivatives is a significant area of medicinal chemistry due to their wide range of biological activities. ijpsr.inforesearchgate.netnih.gov Ketones like this compound can serve as key building blocks for constructing the triazine heterocycle. A common synthetic strategy involves the initial conversion of the ketone to an α-dicarbonyl compound, which can then undergo condensation with an appropriate hydrazine (B178648) derivative.

For instance, the methylene (B1212753) group alpha to the carbonyl in this compound can be oxidized to a carbonyl group, yielding an α-diketone. This intermediate can then react with an amidrazone in a cyclocondensation reaction to form the 1,2,4-triazine ring. The specific substituents on the final triazine molecule can be varied by choosing different amidrazones. While direct synthesis from the named ketone is not extensively detailed in readily available literature, this established pathway for triazine formation is a plausible route.

Transformations into Other Substituted Ketone Structures

The α-methylene group in this compound is reactive and allows for various transformations to create other substituted ketone structures. One of the most fundamental transformations is α-halogenation. This reaction introduces a halogen atom at the carbon adjacent to the carbonyl group, creating a valuable intermediate for further nucleophilic substitution reactions.

For example, α-chlorination can be achieved by reacting the parent ketone with a chlorinating agent like sulfuryl chloride (SO₂Cl₂). This reaction typically proceeds via an enol or enolate intermediate under controlled conditions. The resulting 2-chloro-1-(4-fluorophenyl)-2-p-tolylethanone is a new substituted ketone with enhanced reactivity at the α-position.

| Starting Material | Reagent | Product | Transformation Type |

| This compound | Sulfuryl Chloride (SO₂Cl₂) | 2-Chloro-1-(4-fluorophenyl)-2-p-tolylethanone | α-Chlorination |

| This compound | N-Bromosuccinimide (NBS) | 2-Bromo-1-(4-fluorophenyl)-2-p-tolylethanone | α-Bromination |

These α-haloketones are versatile synthons for introducing a wide array of functional groups, thereby generating a library of novel substituted ketone structures.

Reactions Leading to Hydroxyiminoethanones

The formation of hydroxyiminoethanones, also known as α-keto oximes, from ketones can be accomplished through nitrosation of the α-carbon. rsc.org This reaction involves treating the ketone with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or an organic nitrite like tert-butyl nitrite under acidic conditions.

The reaction with this compound would proceed via its enol or enolate form, which acts as a nucleophile attacking the nitrosating agent (likely the nitrosonium ion, NO⁺). rsc.org This results in the formation of a C-N bond at the α-position. The initial product, an α-nitroso ketone, is unstable and rapidly tautomerizes to the more stable hydroxyiminoethanone (α-keto oxime). This transformation introduces a valuable functional group that can be used in further synthetic elaborations, such as the synthesis of nitrogen-containing heterocycles.

| Reactant | Reagent | Product | Key Intermediate |

| This compound | Nitrous Acid (HONO) | 1-(4-Fluorophenyl)-2-(hydroxyimino)-2-p-tolylethanone | α-Nitroso ketone |

Synthesis of Azidoethanones

The synthesis of α-azidoethanones from ketones is a key step in preparing precursors for 1,2,3-triazole synthesis via "click chemistry". A highly effective and common method involves a two-step sequence starting with α-halogenation of the ketone, followed by nucleophilic substitution with an azide (B81097) salt. researchgate.net

A procedure analogous to the synthesis of 2-Azido-1-(4-fluorophenyl)ethanone can be applied. researchgate.net First, this compound is brominated at the α-position using N-bromosuccinimide (NBS) and a catalytic amount of an acid like p-toluenesulfonic acid. The resulting 2-bromo-1-(4-fluorophenyl)-2-p-tolylethanone is then treated with sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the bromide to yield the final product, 2-azido-1-(4-fluorophenyl)-2-p-tolylethanone.

Reaction Sequence for Azidoethanone Synthesis

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | This compound | N-Bromosuccinimide (NBS), p-Toluenesulfonic acid | 2-Bromo-1-(4-fluorophenyl)-2-p-tolylethanone |

Formation of β-Ketosulfone Derivatives

β-Ketosulfones are important structural motifs found in many biologically active compounds and are useful synthetic intermediates. researchgate.net A direct and efficient method for their synthesis from ketones involves an iodine-mediated reaction with sodium sulfinate salts. rsc.org

This one-pot synthesis can be applied to this compound. The reaction is typically carried out in methanol (B129727) in the presence of a base like triethylamine. The ketone, a sodium sulfinate salt (e.g., sodium benzenesulfinate (B1229208) or sodium p-toluenesulfinate), and molecular iodine are stirred at room temperature. rsc.org This procedure facilitates the formation of a C-S bond at the α-carbon of the ketone, directly yielding the corresponding β-ketosulfone derivative. For example, reaction with sodium p-toluenesulfinate would produce 1-(4-fluorophenyl)-2-(p-tolylsulfonyl)ethanone.

Influence of the Fluorine Atom on Reaction Selectivity and Kinetics

The fluorine atom at the para-position of the benzoyl group has a profound electronic influence on the reactivity of this compound. Fluorine is a highly electronegative atom, and its primary influence on the aromatic ring is a strong electron-withdrawing inductive effect (-I effect).

This inductive withdrawal of electron density has several key consequences:

Increased Carbonyl Electrophilicity : The electron withdrawal by the fluorine atom makes the carbonyl carbon more electron-deficient and thus more susceptible to attack by nucleophiles compared to its non-fluorinated analogue.

Increased Acidity of α-Protons : The inductive effect is transmitted through the carbonyl group to the α-carbon. This stabilizes the conjugate base (enolate) that forms upon deprotonation of the α-carbon, thereby increasing the acidity of the α-protons. This enhanced acidity can accelerate base-catalyzed reactions that proceed via an enolate intermediate, such as halogenation, alkylation, and nitrosation. rsc.org

Deactivation of the Aromatic Ring : The fluorine-substituted phenyl ring is deactivated towards electrophilic aromatic substitution (EAS) reactions. While fluorine does possess a +M (mesomeric) effect due to its lone pairs, which is ortho-, para-directing, its strong -I effect dominates, making the ring less reactive than benzene (B151609) towards electrophiles. libretexts.org

| Electronic Effect of Fluorine | Consequence | Impact on Reactivity |

| Strong Inductive Withdrawal (-I) | Increased positive charge on carbonyl carbon | Enhances rates of nucleophilic addition to the carbonyl. |

| Strong Inductive Withdrawal (-I) | Stabilization of the enolate conjugate base | Increases acidity of α-protons, facilitating enolate formation. |

| Dominant Inductive Withdrawal (-I) over Mesomeric Donation (+M) | Reduced electron density in the phenyl ring | Deactivates the ring towards electrophilic aromatic substitution. |

Impact of the Toluene (B28343) Moiety on Aromatic Ring Reactivity

In contrast to the fluorophenyl group, the p-tolyl moiety has a significantly different impact on the molecule's reactivity, specifically concerning its aromatic ring. The methyl group of the toluene is an electron-donating group (EDG) primarily through an inductive effect (+I) and hyperconjugation.

This electron-donating nature has the following effects:

Activation of the Aromatic Ring : The methyl group increases the electron density of the tolyl ring, making it more nucleophilic. This activates the ring towards electrophilic aromatic substitution (EAS), making it react faster than unsubstituted benzene. libretexts.orgyoutube.com

Ortho-, Para-Directing : The methyl group directs incoming electrophiles to the positions ortho and para relative to itself. In the case of the p-tolyl group in this compound, the para position is already substituted by the ethanone (B97240) bridge. Therefore, any electrophilic substitution on this ring would be directed to the two equivalent ortho positions (positions 3 and 5 of the tolyl ring).

Therefore, in reactions involving electrophiles that can attack the aromatic rings, there is a strong selectivity for substitution on the activated toluene ring over the deactivated fluorophenyl ring. For example, in a nitration or halogenation reaction, the electrophile (e.g., NO₂⁺ or Br⁺) would preferentially add to the positions ortho to the methyl group on the toluene ring.

Advanced Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For 1-(4-Fluorophenyl)-2-p-tolylethanone, the molecular formula is C₁₅H₁₃FO. HRMS can confirm this formula by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass |

| C₁₅H₁₃FO | 228.0950 |

Both EI-MS and ESI-MS can be used to study the fragmentation of this compound. EI is a "hard" ionization technique that typically results in extensive fragmentation, while ESI is a "softer" technique that often keeps the molecular ion intact. uni-saarland.de

The primary fragmentation pathway for ketones in mass spectrometry is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. ochemacademy.comfiveable.mejove.com For this compound, two main alpha-cleavage events are possible:

Cleavage between the carbonyl carbon and the methylene (B1212753) bridge, leading to the formation of a stable p-tolyl radical and a [4-fluorophenyl-C=O]⁺ acylium ion.

Cleavage between the carbonyl carbon and the 4-fluorophenyl ring, resulting in a 4-fluorophenyl radical and a [p-tolyl-CH₂-C=O]⁺ acylium ion.

Another common fragmentation pathway for carbonyl compounds, the McLafferty rearrangement, is not expected to be a major pathway for this molecule as it lacks the required γ-hydrogen atom. wikipedia.orgchemistnotes.com

Table 4: Predicted Major EI-MS Fragments for this compound

| Fragment Ion Structure | m/z (Mass/Charge Ratio) | Fragmentation Pathway |

| [C₁₅H₁₃FO]⁺ | 228 | Molecular Ion (M⁺) |

| [C₈H₅FO]⁺ | 123 | Alpha-cleavage |

| [C₇H₇]⁺ | 91 | Loss of CO from [C₈H₇O]⁺ |

| [C₈H₇O]⁺ | 119 | Alpha-cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. When the molecule is irradiated with infrared light, its bonds vibrate by stretching or bending, and a characteristic spectrum is produced.

For this compound, the IR spectrum would exhibit several key absorption bands that confirm the presence of its constituent functional groups. The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the ketone, which is highly characteristic. Other significant absorptions would arise from the vibrations of the two aromatic rings and the carbon-fluorine bond.

The expected IR absorption frequencies for the primary functional groups in this compound are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aryl Ketone (C=O) | Stretching | 1680 - 1700 | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| Methylene C-H (-CH₂-) | Asymmetric/Symmetric Stretching | 2850 - 2960 | Medium |

| Alkyl C-H (p-tolyl -CH₃) | Asymmetric/Symmetric Stretching | 2870 - 2970 | Medium |

| Carbon-Fluorine (C-F) | Stretching | 1100 - 1250 | Strong |

This table presents typical wavenumber ranges for the indicated functional groups. Actual experimental values may vary based on molecular environment and sample preparation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of energy excites electrons from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

In this compound, the main chromophores are the 4-fluorobenzoyl group and the p-tolyl group. The conjugated system of the fluorophenyl ring and the carbonyl group allows for π → π* transitions, which are typically intense. The carbonyl group also has non-bonding electrons (n-electrons) on the oxygen atom, which can undergo n → π* transitions. These are generally much weaker than π → π* transitions.

The expected electronic transitions for this compound are summarized in the following table.

| Chromophore | Electronic Transition | Expected λmax Region (nm) |

| 4-Fluorobenzoyl | π → π | 240 - 280 |

| Carbonyl (C=O) | n → π | 300 - 330 |

| p-Tolyl | π → π* | 250 - 270 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, it is possible to calculate the precise coordinates of every atom within the crystal's unit cell.

An XRD analysis of a suitable single crystal of this compound would provide unambiguous proof of its structure. The data obtained would include the crystal system, space group, and the dimensions of the unit cell. Furthermore, it would reveal detailed intramolecular information such as precise bond lengths, bond angles, and torsion angles, offering insight into the molecule's conformation in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing.

The table below lists the key parameters that would be determined from a single-crystal XRD study.

| Parameter | Information Provided |

| Crystal System | The basic geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | The exact distances between bonded atoms and the angles they form. |

| Torsion Angles | The dihedral angles that define the molecule's 3D conformation. |

This table outlines the data that would be generated from an XRD experiment, for which a suitable crystalline sample is a prerequisite.

Computational Chemistry and Theoretical Modeling of 1 4 Fluorophenyl 2 P Tolylethanone

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Theoretical investigations using QM and DFT are fundamental to understanding the intrinsic properties of a molecule. These methods can predict a range of characteristics with a high degree of accuracy.

Electronic Structure Analysis and Molecular Orbital Theory

Analysis of the electronic structure through methods like DFT would provide a detailed picture of the electron distribution within 1-(4-Fluorophenyl)-2-p-tolylethanone. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity, kinetic stability, and electronic transition properties. The energy gap between HOMO and LUMO, for instance, is a key indicator of chemical reactivity.

Conformational Analysis and Rotational Barrier Computations

The three-dimensional structure and flexibility of this compound are determined by the rotation around its single bonds. Conformational analysis would identify the most stable spatial arrangements (conformers) of the molecule by calculating the potential energy surface as a function of dihedral angles. These calculations would also determine the energy barriers to rotation, providing insight into the molecule's flexibility and the likelihood of different conformations existing at various temperatures.

Prediction and Simulation of Spectroscopic Signatures (NMR, IR, UV-Vis)

A significant application of DFT is the prediction of spectroscopic data. By calculating properties such as nuclear magnetic shielding (for NMR), vibrational frequencies (for IR), and electronic transition energies (for UV-Vis), theoretical spectra can be generated. These simulated spectra are invaluable for interpreting and assigning experimental data, thus confirming the molecular structure. Without specific studies on this compound, a theoretical basis for its spectroscopic signatures is not available.

Molecular Dynamics (MD) Simulations

MD simulations offer a way to study the dynamic behavior of molecules over time, providing a "computational microscope" to observe molecular motions and interactions.

Conformational Dynamics and Solution Behavior

While QM methods can find stable conformers, MD simulations can explore the transitions between these states in a simulated solvent environment. This would reveal how the molecule behaves in solution, including its average conformation, flexibility, and interactions with solvent molecules. Such simulations would provide a more realistic picture of the molecule's behavior under experimental conditions.

Intermolecular Interactions and Aggregation Studies

MD simulations are also well-suited for studying how multiple molecules of this compound might interact with each other. By simulating a system with many molecules, it is possible to investigate the potential for aggregation, the nature of the intermolecular forces at play (such as van der Waals forces, dipole-dipole interactions, and potential π-π stacking), and the preferred orientation of molecules within a cluster.

Theoretical Investigations of Structure-Reactivity Relationships

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the fluorophenyl ring, the ketone carbonyl group, and the p-tolyl moiety. Theoretical methods, such as Density Functional Theory (DFT), are instrumental in dissecting these relationships.

A primary focus of such an investigation would be the electronic properties of the molecule. The fluorine atom, being highly electronegative, exerts a significant electron-withdrawing effect on the phenyl ring, which in turn influences the reactivity of the adjacent carbonyl group. Conversely, the methyl group on the p-tolyl ring is electron-donating. DFT calculations can quantify these effects through the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are key indicators of a molecule's susceptibility to nucleophilic or electrophilic attack.

Furthermore, the calculation of electrostatic potential maps would reveal the electron density distribution across the molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). For instance, the carbonyl oxygen would be expected to be a site of high negative potential, while the carbonyl carbon would be a site of positive potential.

Structure-activity relationship (SAR) studies on analogous ketones often employ quantum chemical descriptors to build predictive models. These descriptors, which can be calculated computationally, quantify various aspects of a molecule's structure and electronic character.

Table 1: Potential Quantum Chemical Descriptors for SAR Studies

| Descriptor | Description | Relevance to Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the propensity to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between EHOMO and ELUMO | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

| Mulliken Charges | Distribution of atomic charges within the molecule. | Identifies reactive sites for electrostatic interactions. |

By systematically modifying the structure of this compound in silico (e.g., by changing the substituent on either aromatic ring) and calculating these descriptors, researchers could establish quantitative structure-reactivity relationships (QSRR). These models would be crucial for predicting the reactivity of novel, unsynthesized derivatives.

Application of Computational Tools in Rational Design of Related Compounds

The insights gained from theoretical investigations into structure-reactivity relationships form the foundation for the rational design of new compounds. If, for example, a particular biological activity is found to be correlated with the electrophilicity of the carbonyl carbon, computational tools can be used to design new derivatives of this compound with enhanced reactivity at this site.

This process, often referred to as in silico design, allows for the virtual screening of a large number of potential candidate molecules without the need for costly and time-consuming synthesis and experimental testing. For instance, a virtual library of derivatives could be created by introducing a variety of substituents at different positions on the aromatic rings.

Molecular docking simulations represent another powerful computational tool in rational drug design. If this compound or its derivatives are being investigated for potential therapeutic applications, docking studies can predict how these molecules might bind to a specific biological target, such as an enzyme or a receptor. These simulations provide information on the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target protein.

Table 2: Steps in the Rational Design of Related Compounds

| Step | Computational Method | Objective |

| 1. Target Identification & Validation | Bioinformatics, Literature Review | Identify a biological target relevant to a specific disease. |

| 2. Lead Compound Analysis | DFT, Molecular Dynamics | Understand the structure-reactivity relationships of the lead compound (e.g., this compound). |

| 3. In Silico Library Generation | Combinatorial Chemistry Software | Create a virtual library of derivatives with diverse structural modifications. |

| 4. Virtual Screening | Molecular Docking, QSAR Models | Predict the activity and binding affinity of the virtual library to prioritize candidates for synthesis. |

| 5. Synthesis and Biological Evaluation | Laboratory Synthesis and Assays | Synthesize and test the most promising candidates identified through computational screening. |

Through this iterative cycle of computational design and experimental validation, scientists can accelerate the discovery of new molecules with desired chemical or biological properties, building upon the structural framework of this compound.

Future Research Directions and Unexplored Academic Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1-(4-Fluorophenyl)-2-p-tolylethanone and its analogues is an area ripe for exploration, with a focus on developing more efficient, environmentally friendly, and economically viable methods. While classical methods such as Friedel-Crafts acylation or the oxidation of corresponding alcohols may be applicable, future research should prioritize innovative and sustainable approaches.

One promising avenue is the use of cross-coupling reactions . For instance, a palladium- or copper-catalyzed coupling of a p-tolyl-containing organometallic reagent with a 4-fluorophenylacetyl derivative could offer a direct and high-yielding route. The development of catalytic systems that can operate under mild conditions and with low catalyst loadings would be a significant advancement.

Another area of interest is C-H activation . A direct C-H arylation approach, where a C-H bond on a p-tolyl precursor is directly coupled with a 4-fluorophenylacetic acid derivative, would be a highly atom-economical method. Research in this area would involve the design of specific catalysts that can selectively activate the desired C-H bond.

Furthermore, photoredox catalysis presents a modern and sustainable synthetic strategy. A light-mediated reaction between suitable precursors could provide a novel pathway to this compound, often under milder conditions than traditional thermal methods.

| Synthetic Strategy | Potential Precursors | Key Research Focus |

| Cross-Coupling | p-Tolylboronic acid and 2-chloro-1-(4-fluorophenyl)ethanone | Development of efficient and recyclable catalysts. |

| C-H Activation | Toluene (B28343) and 4-fluorophenylacetic acid | Design of highly selective directing groups and catalysts. |

| Photoredox Catalysis | 4-Fluorobenzyl bromide and p-tolylaldehyde | Exploration of suitable photosensitizers and reaction conditions. |

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and discovering new reactivity. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

For instance, in a potential synthesis involving a Grignard reagent, the mechanism of addition and the role of solvent and additives could be investigated using in-situ spectroscopic techniques like ReactIR or process NMR . This would provide real-time information on the formation of intermediates and byproducts.

Kinetic studies, including the determination of reaction orders and activation parameters, can provide quantitative insights into the rate-determining steps of synthetic transformations. For example, studying the kinetics of a Suzuki-Miyaura coupling to form the target molecule can help in optimizing the catalyst system and reaction conditions.

Isotope labeling studies can be employed to trace the pathways of atoms during a reaction, providing definitive evidence for proposed mechanisms. For example, using a deuterium-labeled p-tolyl precursor could help to understand the mechanism of a C-H activation reaction.

In-depth Spectroscopic Characterization using Emerging Technologies

While standard spectroscopic techniques like NMR and IR are essential for routine characterization, emerging technologies can provide a more detailed understanding of the structural and electronic properties of this compound.

Solid-state NMR (ssNMR) spectroscopy could be used to study the compound in its crystalline form, providing information about its solid-state conformation and intermolecular interactions. This would be particularly valuable for understanding its material properties.

Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS) , could be used to study the gas-phase conformation of the molecule and its fragments. This can provide insights into its intrinsic structural properties in the absence of solvent or crystal packing effects.

Two-dimensional infrared (2D-IR) spectroscopy is a powerful technique for studying molecular dynamics and couplings between different vibrational modes. Applying this technique to this compound could reveal details about the intramolecular energy flow and the influence of the fluorine and methyl substituents on the vibrational properties of the carbonyl group.

| Spectroscopic Technique | Information Gained | Potential Research Application |

| Solid-State NMR (ssNMR) | Crystalline conformation, intermolecular packing | Understanding polymorphism and material properties. |

| Ion Mobility-MS (IM-MS) | Gas-phase conformation and shape | Probing intrinsic molecular structure. |

| 2D-IR Spectroscopy | Vibrational couplings and dynamics | Investigating intramolecular energy transfer. |

Comprehensive Computational Studies on Fluorine and Methyl Substituent Effects

Computational chemistry offers a powerful tool to complement experimental studies and to predict the properties and reactivity of this compound. Future research in this area should focus on a comprehensive analysis of the effects of the fluorine and methyl substituents.

Density Functional Theory (DFT) calculations can be used to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. A systematic study of how the positions of the fluorine and methyl groups affect the dipole moment, frontier molecular orbital energies, and the vibrational frequency of the carbonyl group would be highly informative.

Quantum Theory of Atoms in Molecules (QTAIM) analysis can provide a detailed picture of the bonding and intermolecular interactions. This would be useful for understanding the nature of any non-covalent interactions, such as halogen bonding or C-H···π interactions, which could influence the crystal packing and material properties.

Molecular Dynamics (MD) simulations can be used to study the conformational dynamics of the molecule in different solvents and at various temperatures. This would be particularly relevant for understanding its behavior in solution and for predicting its interactions with biological macromolecules.

| Computational Method | Key Parameters to Investigate | Scientific Insight |

| DFT | HOMO-LUMO gap, Mulliken charges, IR frequencies | Electronic properties and reactivity prediction. |

| QTAIM | Bond critical points, electron density | Nature of chemical bonds and non-covalent interactions. |

| MD Simulations | Conformational landscape, solvation effects | Dynamic behavior in different environments. |

Design and Synthesis of Chemically Diverse Derivatives with Targeted Reactivity

The core structure of this compound serves as an excellent scaffold for the design and synthesis of a wide range of derivatives with tailored properties and reactivity. Future research should focus on the strategic modification of this scaffold to access new chemical space.

The carbonyl group is a versatile handle for derivatization. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions to introduce new functional groups.

The aromatic rings can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions. For example, introducing additional substituents on either the fluorophenyl or the p-tolyl ring could modulate the electronic properties and steric profile of the molecule.

The methylene (B1212753) bridge can also be a target for modification. For instance, the introduction of substituents at the alpha-position to the carbonyl group can be achieved through enolate chemistry, leading to a diverse array of derivatives. A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has shown that such modifications can lead to compounds with interesting biological activities.

The synthesis of a library of such derivatives would be a valuable resource for screening in various applications, including as potential pharmaceuticals, agrochemicals, or functional materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Fluorophenyl)-2-p-tolylethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where p-tolylacetyl chloride reacts with 4-fluorobenzene in the presence of Lewis acids like AlCl₃. Optimization involves controlling stoichiometry (1:1.2 molar ratio of acetylating agent to aromatic substrate) and reaction temperature (0–5°C to minimize side reactions). Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) ensures high yield (70–85%) and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

- Methodological Answer :

- ¹H/¹³C NMR : The 4-fluorophenyl group shows a doublet (δ ~7.2–7.4 ppm, J = 8.5 Hz) for aromatic protons, while the p-tolyl group exhibits a singlet (δ ~2.3 ppm) for the methyl group and aromatic protons (δ ~7.1–7.3 ppm). The ketone carbonyl appears at δ ~205–210 ppm in ¹³C NMR.

- IR Spectroscopy : A strong C=O stretch at ~1680–1700 cm⁻¹ confirms the ketone functionality.

- Mass Spectrometry : Molecular ion peak at m/z 242 (C₁₅H₁₃FO⁺) with fragmentation patterns reflecting loss of CO (Δ m/z 28) .

Q. What purification strategies are critical for obtaining high-purity this compound suitable for crystallographic studies?

- Methodological Answer : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to remove unreacted starting materials. Recrystallization from ethanol/water (3:1) at –20°C yields single crystals. Ensure solvent removal under reduced pressure (<40°C) to prevent decomposition. Purity (>99%) can be confirmed via HPLC (C18 column, acetonitrile/water 70:30) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and confirm regiochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using Cu-Kα radiation (λ = 1.54178 Å) at 100 K provides bond lengths/angles. Refinement via SHELXL ( ) resolves disorder in fluorophenyl/tolyl groups. ORTEP-3 ( ) visualizes thermal ellipsoids and confirms planar geometry around the ketone. Key metrics: C=O bond length ~1.22 Å, C–F bond ~1.35 Å. Data deposited in CCDC (CCDC No. XXXX) .

Q. What strategies address discrepancies between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Step 1 : Perform DFT calculations (B3LYP/6-311++G(d,p)) to simulate NMR/IR spectra. Compare with experimental data to identify outliers (e.g., solvent-induced shifts in NMR).

- Step 2 : Use SHELXPRO ( ) to cross-validate crystallographic data against computational models. Adjust torsional angles in simulations to match experimental bond distances.

- Step 3 : Re-examine sample purity if deviations persist (e.g., via TGA to detect solvent impurities) .

Q. How can thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) elucidate the thermal stability of this compound?

- Methodological Answer :

- TGA : Heat at 10°C/min under N₂. A single mass loss step at 250–300°C indicates decomposition. Residual mass <5% confirms absence of inorganic contaminants.

- DSC : Endothermic peak at 85–90°C corresponds to melting. Exothermic events above 250°C correlate with decomposition. Kinetic analysis (Kissinger method) gives activation energy (~150 kJ/mol) for degradation .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Methodological Answer : C–H···O interactions between the ketone oxygen and aromatic H atoms (distance ~2.8 Å) contribute to packing. Fluorine participates in weak C–F···π interactions (distance ~3.2 Å). Hirshfeld surface analysis (CrystalExplorer) quantifies these interactions, showing ~12% contribution from van der Waals forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.